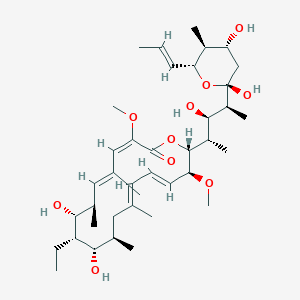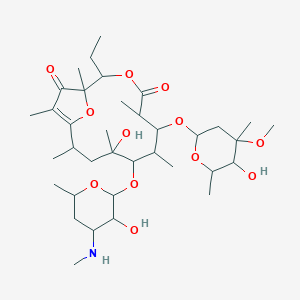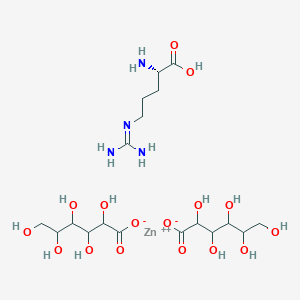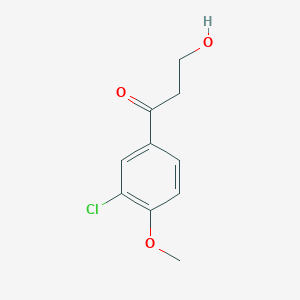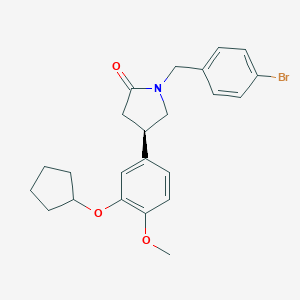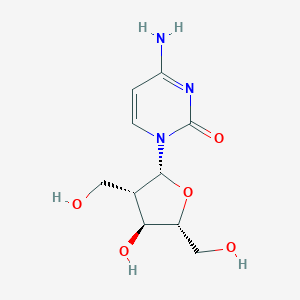
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine, commonly known as PD 168077, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
作用機序
PD 168077 acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptor activation has been implicated in various physiological processes, including sleep regulation, pain perception, and cardiovascular function. PD 168077 blocks the binding of adenosine to the A1 receptor, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
PD 168077 has been shown to have various biochemical and physiological effects in different systems. In cancer cells, PD 168077 inhibits cell proliferation, induces apoptosis, and reduces angiogenesis. In neuronal cells, PD 168077 protects against oxidative stress, reduces inflammation, and improves synaptic plasticity. In cardiovascular cells, PD 168077 reduces myocardial infarction size, improves cardiac function, and attenuates ischemia-reperfusion injury.
実験室実験の利点と制限
PD 168077 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the adenosine A1 receptor signaling pathway. PD 168077 is also selective for the A1 receptor, which reduces the potential for off-target effects. However, PD 168077 has some limitations. It has low solubility in water, which can limit its use in aqueous systems. PD 168077 also has poor bioavailability, which can affect its efficacy in vivo.
将来の方向性
PD 168077 has shown promising results in preclinical studies, but further research is needed to determine its clinical potential. Some future directions for PD 168077 research include:
1. Investigating the potential of PD 168077 as a therapeutic agent in different types of cancer.
2. Exploring the neuroprotective effects of PD 168077 in animal models of neurodegenerative disorders.
3. Studying the potential of PD 168077 as a cardioprotective agent in animal models of cardiovascular diseases.
4. Developing more potent and selective adenosine A1 receptor antagonists based on the structure of PD 168077.
5. Investigating the pharmacokinetics and toxicity of PD 168077 in vivo to determine its clinical safety and efficacy.
In conclusion, PD 168077 is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its well-established synthesis method, known mechanism of action, and selective binding to the A1 receptor make it a useful tool for scientific research. Further research is needed to determine its clinical potential and develop more potent and selective adenosine A1 receptor antagonists.
合成法
PD 168077 is synthesized by the reaction of 1,3-dipropylxanthine with 3,4-dimethylphenylacetaldehyde in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by chromatographic purification. This synthesis method has been well-established and is widely used in laboratories for the production of PD 168077.
科学的研究の応用
PD 168077 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, PD 168077 has been shown to inhibit the growth of tumor cells and induce apoptosis in vitro and in vivo. In neurodegenerative disorders, PD 168077 has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, PD 168077 has been shown to reduce ischemia-reperfusion injury and improve cardiac function in animal models of myocardial infarction.
特性
CAS番号 |
151539-30-9 |
|---|---|
製品名 |
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine |
分子式 |
C22H28N4O2 |
分子量 |
380.5 g/mol |
IUPAC名 |
8-[(E)-2-(3,4-dimethylphenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C22H28N4O2/c1-6-12-25-20-19(21(27)26(13-7-2)22(25)28)24(5)18(23-20)11-10-17-9-8-15(3)16(4)14-17/h8-11,14H,6-7,12-13H2,1-5H3/b11-10+ |
InChIキー |
KMTYQFILBBQBBB-ZHACJKMWSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC(=C(C=C3)C)C)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)C)C)C |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC(=C(C=C3)C)C)C |
同義語 |
(E)-8-(3,4-Dimethylstyryl)-7-methyl-1,3-dipropylxanthine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



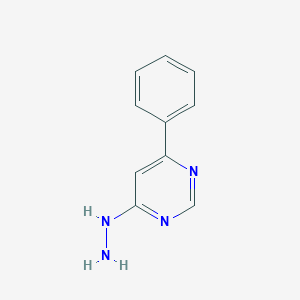
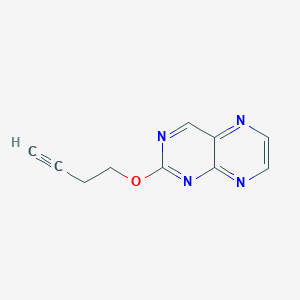

![(2S)-N-[2-[(2-amino-2-methylpropanoyl)amino]acetyl]-N-[(2S)-2-(2,4-dinitroanilino)-3-methylbutanoyl]-4-methyl-2-(4-nitroanilino)pentanamide](/img/structure/B232489.png)
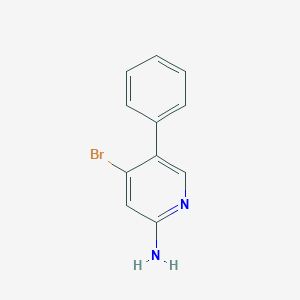
![3-[[(10E,12E,18Z,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-8,10,14,22,26,30-hexamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B232499.png)
